Pediocin PA-1 is a linear peptide comprising 44 amino acids with a molecular weight of approximately 4625.2592 Da. Its structure includes two disulfide bridges that are crucial for its antibacterial activity. The amino acid sequence contributes to its conformation and function, with specific residues playing significant roles in its interaction with target bacteria .
Pediocin PA-1 exhibits antimicrobial activity primarily through its ability to form pores in the membranes of susceptible bacteria. This action disrupts cellular integrity and leads to cell death. The mechanism involves specific interactions with lipid components of bacterial membranes, which can vary depending on the target organism .
The antimicrobial mechanism of pediocin PA-1 involves binding to specific receptors on the bacterial cell surface, leading to membrane disruption. This action is facilitated by its amphiphilic nature, allowing it to insert into lipid bilayers effectively.
Pediocin PA-1 exhibits several notable physical and chemical properties:
Pediocin PA-1 has significant applications in food preservation due to its ability to inhibit pathogenic bacteria. It is used as a natural preservative in various food products, particularly in meat and dairy industries. Additionally, research into its use as a therapeutic agent against bacterial infections is ongoing.
Pediocin PA-1 is a ribosomally synthesized antimicrobial peptide classified within subclass IIa of bacteriocins produced by lactic acid bacteria (LAB). These cationic peptides typically exhibit molecular weights below 10 kDa (2.7–17 kDa), thermostability, and a conserved N-terminal domain featuring the "pediocin box" motif YGNGVX₁CX₂K/NX₃X₄C (where X denotes variable amino acids) [1] [7]. Class IIa bacteriocins are distinguished by their potent antilisterial activity, narrow spectrum targeting Gram-positive bacteria, and mechanism of action involving membrane permeabilization. Unlike class I bacteriocins (lantibiotics), they undergo minimal post-translational modification, typically limited to disulfide bond formation [1] [2]. Table 1 summarizes key classification features.
Table 1: Classification of Pediocin PA-1 Among Bacteriocins
Feature | Class IIa Bacteriocins | Pediocin PA-1 Specifics |
---|---|---|
Molecular Weight | < 10 kDa | 4.6 kDa (44 amino acids) |
Conserved Motif | YGNGVXCXK/NXXC | YGNGVXCXKNXWC (residues 7–18) |
Modifications | Disulfide bonds | Two bonds: Cys⁹–Cys¹⁴ & Cys²⁴–Cys⁴⁴ |
Primary Target | Gram-positive bacteria | Listeria monocytogenes |
Thermal Stability | High (retains activity post-pasteurization) | > 80°C for 30 min [3] |
Pediocin PA-1 was first isolated in the late 1980s from Pediococcus acidilactici PAC1.0 (initially classified as P. cerevisiae) [2] [7]. Subsequent studies identified production in related strains, including P. pentosaceus, P. damnosus, and some Lactobacillus plantarum isolates [3] [7]. Its biosynthetic genes (pedABCD) are typically plasmid-encoded, facilitating horizontal transfer among LAB. Notably, operon organization is conserved across producers, with pedA encoding the prepediocin, pedB the immunity protein, and pedC/pedD the ABC transporter and accessory protein responsible for secretion and leader peptide cleavage [1] [8].
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